molecular formula C16H11Br2N B14640122 1H-Pyrrole, 2,5-bis(4-bromophenyl)- CAS No. 55368-36-0

1H-Pyrrole, 2,5-bis(4-bromophenyl)-

Cat. No.: B14640122
CAS No.: 55368-36-0
M. Wt: 377.07 g/mol
InChI Key: IQBOGGBDBMIETI-UHFFFAOYSA-N
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Description

1H-Pyrrole, 2,5-bis(4-bromophenyl)- is a substituted methane derivative where three hydrogen atoms of the methane molecule are replaced by two pyrrole rings and one 4-bromophenyl moiety

Preparation Methods

The synthesis of 1H-Pyrrole, 2,5-bis(4-bromophenyl)- typically involves an acid-catalyzed condensation reaction of pyrrole or a substituted pyrrole with an aldehyde. The crude product is then purified to obtain the corresponding dipyrromethane, which serves as a precursor for further synthesis . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring higher yields and purity.

Chemical Reactions Analysis

1H-Pyrrole, 2,5-bis(4-bromophenyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the pyrrole rings, using reagents like halogens or nitrating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2,5-diones, while substitution reactions can introduce various functional groups into the pyrrole rings .

Scientific Research Applications

1H-Pyrrole, 2,5-bis(4-bromophenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1H-Pyrrole, 2,5-bis(4-bromophenyl)- exerts its effects involves interactions at the molecular level. The pyrrole rings and bromophenyl moiety can participate in various chemical interactions, influencing the compound’s reactivity and stability. These interactions are crucial for its applications in different fields, as they determine the compound’s behavior under specific conditions .

Comparison with Similar Compounds

1H-Pyrrole, 2,5-bis(4-bromophenyl)- can be compared with other similar compounds, such as:

The uniqueness of 1H-Pyrrole, 2,5-bis(4-bromophenyl)- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.

Properties

CAS No.

55368-36-0

Molecular Formula

C16H11Br2N

Molecular Weight

377.07 g/mol

IUPAC Name

2,5-bis(4-bromophenyl)-1H-pyrrole

InChI

InChI=1S/C16H11Br2N/c17-13-5-1-11(2-6-13)15-9-10-16(19-15)12-3-7-14(18)8-4-12/h1-10,19H

InChI Key

IQBOGGBDBMIETI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(N2)C3=CC=C(C=C3)Br)Br

Origin of Product

United States

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